

3-Chloro-5-fluorophenylacetonitrile CAS number and structure

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Compound of Interest

Compound Name: 3-Chloro-5-fluorophenylacetonitrile

Cat. No.: B1349320

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An In-Depth Technical Guide to **3-Chloro-5-fluorophenylacetonitrile** (CAS: 493038-93-0)

Introduction

3-Chloro-5-fluorophenylacetonitrile, registered under CAS number 493038-93-0, is a highly functionalized aromatic nitrile that has emerged as a critical building block in modern organic synthesis.^{[1][2][3]} Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts enhanced reactivity and selectivity, making it a valuable intermediate in diverse fields.^[1] This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications, tailored for professionals in research, development, and drug discovery. The strategic placement of its functional groups allows for the precise construction of complex molecular architectures, a crucial aspect in the development of novel pharmaceutical agents, advanced agrochemicals, and specialty materials.^[1]

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a compound are foundational to understanding its reactivity and potential applications. **3-Chloro-5-fluorophenylacetonitrile** is also known by its synonym, 3-Chloro-5-fluorobenzyl cyanide.^{[1][3]}

IUPAC Name: 2-(3-Chloro-5-fluorophenyl)acetonitrile^[3]

Chemical Structure Diagram

The molecule consists of a benzene ring substituted at positions 1, 3, and 5 with a cyanomethyl (-CH₂CN), a chloro (-Cl), and a fluoro (-F) group, respectively.

Caption: Chemical structure of **3-Chloro-5-fluorophenylacetonitrile**.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of **3-Chloro-5-fluorophenylacetonitrile**, which are essential for its handling, storage, and application in experimental design.

Property	Value	Source(s)
CAS Number	493038-93-0	[1][2]
Molecular Formula	C ₈ H ₅ ClFN	[1][2]
Molecular Weight	169.58 g/mol	[1][2]
Appearance	Colorless to light yellow/orange clear liquid	[1][2]
Density	1.29 g/cm ³ (predicted: 1.286±0.06 g/cm ³)	[1][2]
Boiling Point	244.7 ± 25.0 °C (Predicted)	[2]
Refractive Index	n _{20D} 1.52	[1]
Solubility	Not miscible or difficult to mix with water	[2]
Storage	Store at room temperature, sealed in a dry environment	[1][2]

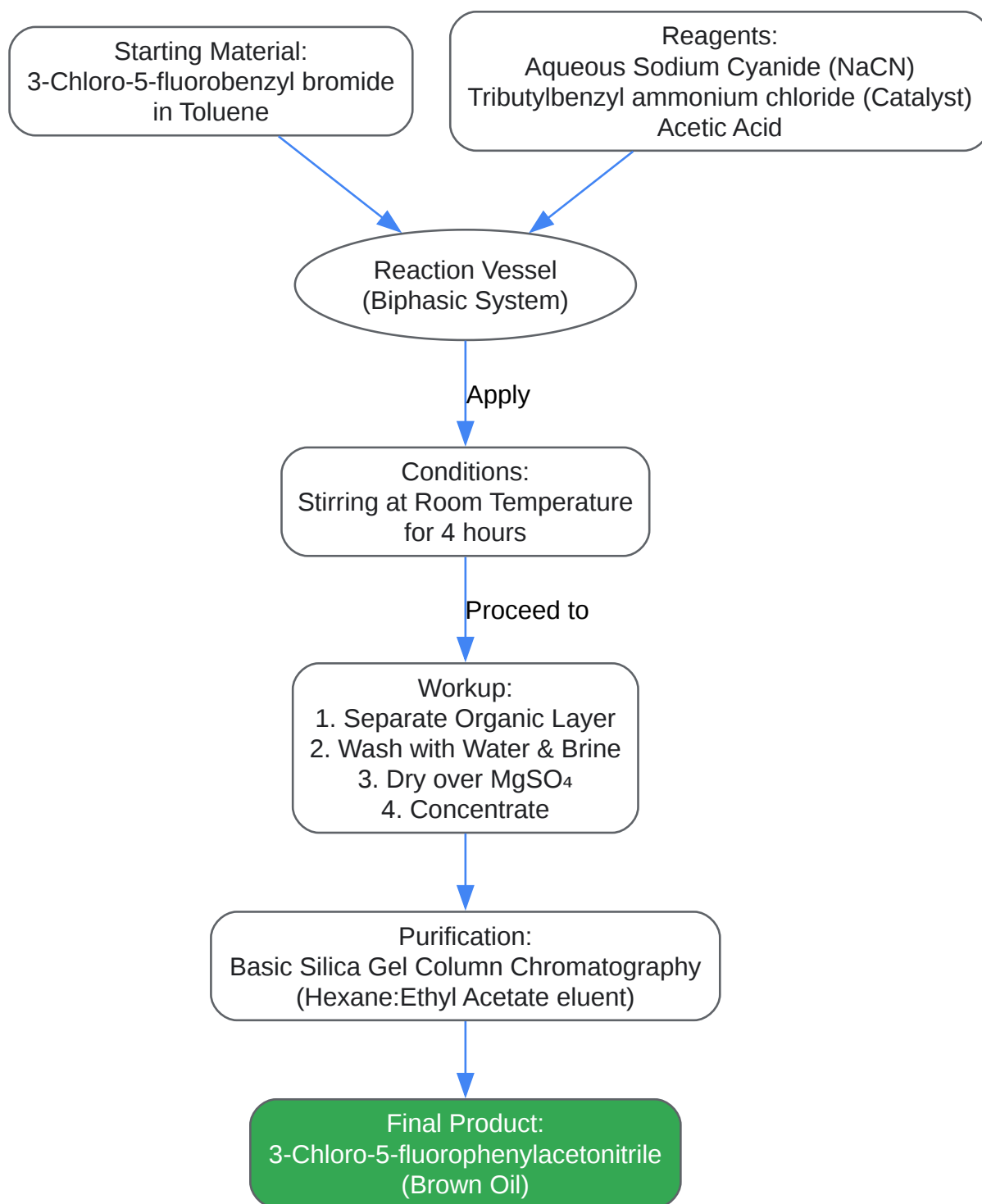
Synthesis and Mechanistic Insights

A robust and scalable synthesis is paramount for the utility of any chemical intermediate. **3-Chloro-5-fluorophenylacetonitrile** is commonly prepared via a nucleophilic substitution

reaction involving the corresponding benzyl bromide.

Synthetic Workflow

The synthesis involves the cyanation of 3-Chloro-5-fluorobenzyl bromide. This reaction is a classic example of a phase-transfer catalyzed process, which is essential for bringing the water-soluble nucleophile (cyanide) into contact with the water-insoluble organic electrophile.



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Caption: General workflow for the synthesis of **3-Chloro-5-fluorophenylacetonitrile**.

Experimental Protocol

The following protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.^[2]

- **Reaction Setup:** In a suitable reaction vessel, dissolve 3-Chloro-5-fluorobenzyl bromide (1.0 eq) and a catalytic amount of acetic acid in toluene.
- **Addition of Reagents:** To the stirring solution, slowly add an aqueous solution of sodium cyanide (~3.8 eq) and a phase-transfer catalyst, tributylbenzyl ammonium chloride (0.07 eq).
- **Reaction:** Maintain vigorous stirring at room temperature for approximately 4 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).
- **Workup:** Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water and a saturated sodium chloride solution.^[2]
- **Isolation:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the resulting crude oil using basic silica gel column chromatography with a hexane-ethyl acetate solvent system to yield pure **3-chloro-5-fluorophenylacetonitrile**.^[2]

Causality and Expertise: The use of a phase-transfer catalyst like tributylbenzyl ammonium chloride is critical for the success of this reaction. The catalyst forms a lipophilic ion pair with the cyanide anion, shuttling it from the aqueous phase into the organic phase where it can react with the benzyl bromide. The addition of acetic acid helps to maintain a stable pH. The basic silica gel for purification is chosen to effectively remove any acidic impurities.

Spectroscopic Characterization

Structural confirmation is a non-negotiable step in synthesis. The structure of **3-chloro-5-fluorophenylacetonitrile** is typically verified using standard spectroscopic techniques.

- **¹H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum provides definitive evidence of the structure. A typical spectrum in CDCl₃ would show:

- A singlet at approximately δ 3.74 ppm, integrating to 2H, corresponding to the benzylic protons of the $-\text{CH}_2\text{CN}$ group.^[2]
- A series of multiplets and doublets in the aromatic region (δ 6.99-7.15 ppm), integrating to 3H, which correspond to the protons on the substituted benzene ring.^[2]
- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula $\text{C}_8\text{H}_5\text{ClFN}$.
- Infrared (IR) Spectroscopy: Shows characteristic absorption bands, including a sharp peak for the nitrile ($\text{C}\equiv\text{N}$) stretch around 2250 cm^{-1} and bands corresponding to the C-Cl, C-F, and aromatic C-H bonds.

Applications in Research and Development

The utility of **3-Chloro-5-fluorophenylacetonitrile** stems from its identity as a versatile chemical intermediate. The chloro, fluoro, and nitrile functionalities all serve as handles for further synthetic transformations.

- Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various pharmaceutical agents.^[1] The halogenated phenyl moiety is a common feature in drugs targeting a range of conditions, including neurological disorders.^[1] The presence of chlorine and fluorine can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.^[4]
- Agrochemicals: It is utilized in the development of modern pesticides and herbicides.^[1] The specific halogenation pattern can lead to compounds with improved efficacy and better environmental profiles compared to existing agrochemicals.^[1]
- Materials Science: Researchers employ this compound in the synthesis of specialty polymers and coatings.^[1] Its stability and defined reactivity allow for the design of new materials with tailored thermal, optical, or electronic properties.^[1]

Safety, Handling, and Storage

Proper handling and storage are essential due to the compound's toxicological profile.

Hazard Information	Details	Source
Hazard Codes	Xn (Harmful), T (Toxic)	[2]
Risk Statements	R20/21/22: Harmful by inhalation, in contact with skin, and if swallowed. R36/37/38: Irritating to eyes, respiratory system, and skin.	[2]
Safety Statements	S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection.	[2]
Hazard Class	6.1	[2]
Packing Group	III	[2]

Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of vapors and contact with skin and eyes.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.[2] Room temperature storage is generally acceptable.[1][2]

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